5-Benzothiopheneboronic acid

説明

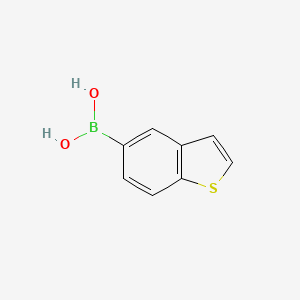

5-Benzothiopheneboronic acid is an organic compound with the molecular formula C8H7BO2S and a molecular weight of 178.02 g/mol . This compound is part of the boronic acid family, which is known for its versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of both a boronic acid group and a benzothiophene moiety in its structure makes it a valuable intermediate in the synthesis of complex organic molecules .

準備方法

The synthesis of 5-Benzothiopheneboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an organolithium or Grignard reagent with a borate ester, followed by hydrolysis to yield the boronic acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .

化学反応の分析

Borylative Cyclization Reactions

5-Benzothiopheneboronic acid participates in BCl₃-induced borylative cyclization with ortho-alkynyl thioanisoles to form C3-borylated benzothiophenes. Key findings include:

-

Reaction Conditions : DCM solvent, 20°C, <5 min reaction time.

-

Esterification : Post-cyclization treatment with pinacol/NEt₃ yields pinacol boronate esters (e.g., 4a ) in 56% yield without chromatography .

-

Scope Limitations :

Functional Group Compatibility

| Compatible Groups | Incompatible Groups |

|---|---|

| Nitro, vinyl, CF₃ | Aldehydes, ketones |

| Tertiary amines, amides, pyridines (with >2 eq BCl₃) | Benzaldehyde, acetone |

This methodology is metal-free and tolerates functional groups incompatible with traditional Miyaura borylation .

Suzuki-Miyaura Coupling

While not directly exemplified in the provided sources, this compound is inferred to participate in Suzuki-Miyaura couplings, analogous to other benzothiophene boronic acids .

Enantiospecific Coupling with Aryl Lithium

Aryl lithium reagents react with boronate complexes of this compound in a cascade involving:

-

Electrophilic Aromatic Substitution (SₑAr)

-

1,2-Metallate Rearrangement

-

Elimination

Example:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 2-Lithio-N-methylindole | NBS/NIS | C2-Alkylated indole derivatives (e.g., 6a ) | 51–85% |

This reaction proceeds via a bromoalkyl intermediate, enabling stereospecific C–C bond formation .

Derivatization and Stability

-

Esterification : Reaction with pinacol/NEt₃ converts the boronic acid into a pinacol boronate ester, enhancing stability for storage and further reactions .

-

Thermal Stability : The compound is stable at 4–8°C but degrades at elevated temperatures .

Mechanistic Insights

-

BCl₃ Activation : BCl₃ coordinates to the alkyne, facilitating cyclization via a zwitterionic intermediate .

-

Competing Pathways :

Key Advantages Over Alternative Methods

-

Metal-Free Synthesis : Avoids transition-metal catalysts (e.g., Au, Pd) .

-

Functional Group Tolerance : Compatible with amides, nitriles, and heteroaromatics .

-

Scalability : Reactions proceed at ambient temperature with inexpensive reagents .

For further details, experimental procedures and spectral data are available in the cited references .

科学的研究の応用

5-Benzothiopheneboronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-Benzothiopheneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity . This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications .

類似化合物との比較

5-Benzothiopheneboronic acid can be compared with other boronic acids and benzothiophene derivatives:

Benzo[b]thiophene-2-boronic acid: Similar in structure but differs in the position of the boronic acid group, leading to different reactivity and applications.

3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: A benzothiophene derivative with additional functional groups, used for its antimicrobial properties.

3-iodo-2-(thiophen-2-yl)benzo[b]thiophene: Another benzothiophene derivative with potential antifungal applications.

The uniqueness of this compound lies in its combination of the boronic acid and benzothiophene moieties, which provides a versatile platform for various chemical transformations and applications .

生物活性

5-Benzothiopheneboronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, inhibition profiles, and therapeutic implications.

Chemical Structure and Properties

This compound features a benzothiophene moiety attached to a boronic acid functional group. Its unique chemical structure allows it to participate in various chemical reactions, particularly those involving the formation of reversible covalent bonds with diols. This property is crucial for its applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. The compound acts as a transition-state analogue inhibitor, interacting covalently with the catalytic serine residue in the active site of β-lactamases. This interaction prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains.

Inhibition Profile

Recent studies have detailed the inhibition profile of various boronic acids, including this compound, against clinically relevant β-lactamases. The following table summarizes the IC50 values for selected boronic acids against different classes of β-lactamases:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AmpC | 27 |

| 4-Benzo[b]thiophen-2-ylboronic acid | VIM-2 | 36 |

| 3-Benzo[b]thiophen-2-ylboronic acid | NDM-1 | 32 |

| 6-Benzo[b]thiophen-2-ylboronic acid | OXA-24 | 88 |

These results indicate that this compound exhibits potent inhibitory activity against AmpC β-lactamase, a significant target in combating antibiotic resistance.

Case Studies

- Antimicrobial Activity Against Resistant Strains : A study demonstrated that this compound significantly enhanced the activity of third-generation cephalosporins like ceftazidime against AmpC-producing bacteria. The combination treatment resulted in a reduction of the minimum inhibitory concentration (MIC) to as low as 2 mg/mL for certain pathogens, showcasing its potential as an adjuvant therapy in antibiotic resistance management.

- X-ray Crystallography Insights : X-ray crystallographic studies have elucidated the binding interactions between this compound and AmpC β-lactamase. The structural analysis revealed unexpected interactions that contribute to its high affinity for the enzyme, despite lacking conventional binding motifs found in traditional β-lactams.

Research Findings

Recent research highlights the broad-spectrum activity of boronic acids against various β-lactamases:

- Inhibition Mechanism : Boronic acids form a tetrahedral intermediate upon binding to serine residues in β-lactamases, mimicking the transition state during substrate hydrolysis. This mechanism has been validated through computational modeling and experimental assays.

- Diversity of Activity : Studies indicate that derivatives of benzothiopheneboronic acids exhibit varying degrees of potency against different classes of β-lactamases, suggesting a pathway for developing more effective inhibitors tailored to specific resistant strains.

特性

IUPAC Name |

1-benzothiophen-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRZWFSXTOTWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)SC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586321 | |

| Record name | 1-Benzothiophen-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845872-49-3 | |

| Record name | 1-Benzothiophen-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845872-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。